2-(benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide
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Description
2-(benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H19NO2S2 and its molecular weight is 357.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Innovative Synthetic Methods : Research has explored innovative synthetic pathways for creating complex molecules involving furan and thiophene derivatives. For instance, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been utilized for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showcasing a methodology with good yields, high selectivity, low catalyst loading, and faster reaction times (B. Reddy et al., 2012). Similarly, reactions of 2-benzamido-4,5-dihydro-3-thiophene(and -3-furan)carbonitriles with ethyl acetoacetate have led to novel ethyl 2-(5,6-dihydro-2-phenylthieno(and furo)[2,3-d]pyrimidin-4-yl)-3-oxobutanoates (H. Maruoka et al., 2001).
Polymeric Applications
Development of Hybrid Polymers : Novel hybrid polymers with thiophenylanilino and furanylanilino backbones have been reported. These polymers, characterized by substituted phenyl side groups, offer insights into the synthesis of electroactive materials with potential applications in electronic devices (Lawrence C. Baldwin et al., 2008).
Material Science and Nanotechnology
Nanoparticle Synthesis : Research on Hg(II) dithiocarbamate complexes has provided a new precursor for HgS nanoparticles, showcasing the utility of furan and thiophene derivatives in nanomaterial synthesis. These findings highlight the potential for creating materials with unique properties and applications in various technological fields (S. Dar et al., 2015).
Photocatalytic Applications
Photoinduced Oxidative Annulation : Studies have demonstrated the utility of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones in photoinduced direct oxidative annulation processes. This research opens avenues for the synthesis of highly functionalized polyheterocyclic compounds, which could be crucial for developing new photocatalysts and materials for energy conversion (Jin Zhang et al., 2017).
Anticancer Research
Synthesis and Anticancer Activity : The preparation of 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives from 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides and their testing for anticancer activity signifies the role of furan and thiophene derivatives in developing potential therapeutic agents. This work highlights the possibility of discovering new anticancer drugs based on these heterocyclic frameworks (V. Horishny et al., 2021).
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-19(14-24-12-15-5-2-1-3-6-15)20-11-17(16-8-10-23-13-16)18-7-4-9-22-18/h1-10,13,17H,11-12,14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXCKXDLVYEQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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